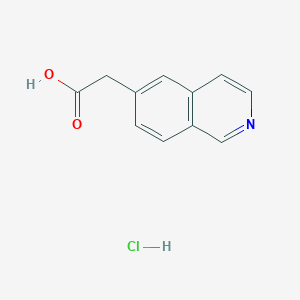

Isoquinolin-6-yl-acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinolin-6-yl-acetic acid hydrochloride, also known as 6-IQA HCl, is an organic compound used in scientific experiments due to its broad potential applications. It has a CAS Number of 1841081-67-1 and a molecular weight of 223.66 .

Molecular Structure Analysis

The IUPAC name of Isoquinolin-6-yl-acetic acid hydrochloride is 6-isoquinolinylacetic acid hydrochloride . The InChI code is 1S/C11H9NO2.ClH/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2,(H,13,14);1H . The linear formula is C11H10ClNO2 .Physical And Chemical Properties Analysis

Isoquinolin-6-yl-acetic acid hydrochloride is a brown solid . It has a molecular weight of 223.66 .Aplicaciones Científicas De Investigación

- Isoquinolin-6-yl-acetic acid hydrochloride exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate the underlying mechanisms and optimize its therapeutic potential .

- The compound has demonstrated anti-inflammatory properties. It may modulate inflammatory pathways by affecting cytokines, enzymes, and transcription factors. Investigating its impact on specific inflammatory diseases could provide valuable insights .

- Isoquinolin-6-yl-acetic acid hydrochloride shows potential as a neuroprotective agent. Researchers have studied its ability to mitigate oxidative stress, enhance neuronal survival, and protect against neurodegenerative conditions. These findings open avenues for developing novel neuroprotective therapies .

- Studies suggest that this compound possesses antimicrobial activity against bacteria, fungi, and even some viruses. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes. Researchers are investigating its use in combating drug-resistant pathogens .

- Chemists have utilized isoquinolin-6-yl-acetic acid hydrochloride as a building block for synthesizing more complex molecules. Its functional groups allow for diverse modifications, making it valuable in designing new compounds for drug discovery and material science .

- Researchers have explored the photophysical behavior of this compound. Its fluorescence properties make it useful as a fluorescent probe in biological imaging and analytical chemistry. Understanding its photostability and spectral characteristics is crucial for practical applications .

Anticancer Properties

Anti-inflammatory Activity

Neuroprotective Effects

Antimicrobial Applications

Synthetic Applications

Photophysical Properties

Mecanismo De Acción

Target of Action

Quinoline derivatives, which include isoquinoline, are known to have a wide range of biological and pharmacological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Mode of Action

Quinoline derivatives are known to interact with various targets, leading to a wide range of biological activities . The exact interaction and resulting changes would depend on the specific target and the context of the interaction.

Biochemical Pathways

Given the broad range of activities associated with quinoline derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the interaction.

Result of Action

Based on the known activities of quinoline derivatives, the compound could potentially have a range of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

2-isoquinolin-6-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETAZPQZRBKQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-6-yl-acetic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)

![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)

![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)